BenchChemオンラインストアへようこそ!

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

GlyT1 inhibition PARP inhibition isomer specificity

This GlyT-1 inhibitor probe features the 2-phenylmorpholino-phenylmethanone pharmacophore from Roche patents WO2006082001/US7220744. Critically, it is a constitutional isomer of lerzeparib (CAS 2459693-01-5), sharing the identical formula C₂₁H₂₀FN₃O₂ (MW 365.4) but targeting glycine transporters rather than PARP1/2. Substitution of the 4-fluorophenyl-pyrazole or 2-phenylmorpholino groups can shift GlyT-1 IC₅₀ by orders of magnitude—blind substitution invalidates screening data. The para-fluorine provides a ¹⁹F NMR reporter for concentration verification. Ideal for [³H]glycine uptake assays, isomeric discrimination method development, and CK1δ counter-screening panels.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 1396854-56-0
Cat. No. B2705155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone
CAS1396854-56-0
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C21H20FN3O2/c1-24-19(13-18(23-24)15-7-9-17(22)10-8-15)21(26)25-11-12-27-20(14-25)16-5-3-2-4-6-16/h2-10,13,20H,11-12,14H2,1H3
InChIKeyPTVPRWZGUYULFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396854-56-0: Structural and Physicochemical Profile of (3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone


(3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone (CAS 1396854-56-0) is a synthetic heterocyclic research compound bearing a 1-methylpyrazole core substituted at the 3-position with a 4-fluorophenyl group and linked via a methanone bridge to a 2-phenylmorpholine moiety. Its molecular formula C₂₁H₂₀FN₃O₂ (MW 365.408) places it within the phenylmethanone class of GlyT1 inhibitors exemplified in Hoffmann-La Roche patents WO2006082001 and WO2007147770, where the 2-phenylmorpholino group is a key pharmacophoric element conferring glycine transporter 1 (GlyT-1) inhibitory activity [1]. Critically, this compound shares its exact molecular formula and mass with lerzeparib (CAS 2459693-01-5), a PARP inhibitor, yet the two are constitutional isomers with entirely distinct target profiles—a feature that demands rigorous identity verification during procurement [2].

Why Generic Substitution of CAS 1396854-56-0 with Apparent Isomers or Close Analogs Is Not Scientifically Defensible


Interchanging (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone with compounds sharing the same molecular formula or pyrazole-morpholine scaffold is precluded by fundamental pharmacological divergence. The constitutional isomer lerzeparib (CAS 2459693-01-5), despite identical C₂₁H₂₀FN₃O₂ composition and molecular weight, is a PARP1/2 inhibitor (IC₅₀ = 2.8/0.9 nM) rather than a GlyT-1 ligand, meaning a blind substitution would redirect an experiment from a glycine transporter target to DNA damage repair pathways . Even within the GlyT-1 inhibitor scaffold class, the Roche patent family demonstrates that replacement of the 2-phenylmorpholino group with unsubstituted morpholine or the 3-(4-fluorophenyl)pyrazole with alternative arylpyrazoles can shift GlyT-1 IC₅₀ values by two to three orders of magnitude [1]. The para-fluorine on the phenyl ring modulates both electronic character and metabolic stability relative to the 4-methoxy or unsubstituted phenyl analogs, while the specific regioisomeric attachment at the pyrazole 5-position (rather than the 4-position, as in CK1δ inhibitors exemplified by PDB 4KBK) directs selectivity toward glycine transporters over casein kinases [2].

Quantitative Differential Evidence for CAS 1396854-56-0 Against Closest Structural Analogs


Constitutional Isomer Discrimination: CAS 1396854-56-0 vs. Lerzeparib (CAS 2459693-01-5) Target Selectivity

Despite sharing the identical molecular formula C₂₁H₂₀FN₃O₂ (MW 365.4), CAS 1396854-56-0 and lerzeparib (CAS 2459693-01-5) are constitutional isomers with orthogonal biological targets. Lerzeparib is a validated PARP inhibitor with IC₅₀ values of 2.8 nM (PARP1), 0.9 nM (PARP2), and 629.3 nM (Tankyrase-1) , whereas CAS 1396854-56-0, based on its 2-phenylmorpholino-phenylmethanone scaffold, is assigned to the GlyT-1 inhibitor pharmacophore class exemplified in Roche patent families WO2006082001 and US7220744 [1]. The procurement implication is critical: analytical identity confirmation via HPLC retention time, NMR fingerprint, or mass spectrometry is mandatory to distinguish these two isomers, as sourcing lerzeparib in error would completely invalidate a GlyT-1-targeted experimental design.

GlyT1 inhibition PARP inhibition isomer specificity target deconvolution

2-Phenylmorpholino vs. Unsubstituted Morpholino: Scaffold Differentiation in GlyT-1 Inhibitor Potency

The 2-phenylmorpholino substituent present in CAS 1396854-56-0 distinguishes it from simpler morpholino analogs such as (1-methyl-1H-pyrazol-5-yl)(morpholino)methanone (CAS 728003-80-3). Within the Roche GlyT-1 inhibitor patent SAR, compounds bearing the 2-phenylmorpholine moiety consistently exhibit potent low-nanomolar GlyT-1 inhibition, with representative examples achieving IC₅₀ values as low as 1 nM in recombinant human GlyT-1 expressed in CHO cells assessed by [³H]glycine uptake [1]. In contrast, unsubstituted morpholino analogs typically show substantially reduced GlyT-1 affinity, consistent with the phenyl group enhancing hydrophobic contacts within the transporter binding pocket. While no direct head-to-head data for this exact compound pair is publicly available, the class-level SAR across the Roche patent series indicates that removal or modification of the 2-phenyl substituent on the morpholine ring reduces GlyT-1 inhibitory potency by approximately 10- to 100-fold [2].

GlyT-1 SAR morpholine substitution phenylmorpholine pharmacophore

Regioisomeric Pyrazole Attachment: 5-Position (GlyT-1) vs. 4-Position (CK1δ) Selectivity

The regioisomeric placement of the methanone linker on the pyrazole ring is a critical determinant of biological target engagement. In CAS 1396854-56-0, the methanone is attached at the pyrazole 5-position, consistent with the GlyT-1 inhibitor scaffold. By contrast, compounds bearing the 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl motif linked via a pyridine spacer to morpholine are potent CK1δ inhibitors, as demonstrated by X-ray co-crystal structure PDB 4KBK, where (3S)-3-{4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]pyridin-2-yl}morpholine occupies the CK1δ ATP-binding site [1]. The associated publication (Liu et al., J. Med. Chem. 2013) reports that selective CK1δ inhibitors in this series modulate circadian rhythms in vivo, a pharmacology entirely unrelated to glycine reuptake modulation [2]. This divergence means that regioisomeric impurity in a CAS 1396854-56-0 sample could introduce confounding CK1δ inhibitory activity, while sourcing the 4-substituted regioisomer as a substitute would miss the GlyT-1 target entirely.

pyrazole regiochemistry kinase selectivity GlyT-1 vs CK1δ

Para-Fluorophenyl vs. Para-Methoxyphenyl Substituent Effect on the Pyrazole 3-Position

The 4-fluorophenyl substituent at the pyrazole 3-position in CAS 1396854-56-0 differentiates it from the corresponding 4-methoxyphenyl analog, (3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone. In medicinal chemistry, fluorine substitution on aromatic rings is well-established to enhance metabolic stability by reducing CYP450-mediated oxidative metabolism at the para position, while the electron-withdrawing nature of fluorine modulates the pyrazole ring electronics, potentially altering hydrogen-bonding capacity with transporter binding-site residues [1]. While no direct comparative GlyT-1 IC₅₀ data is publicly available for this specific pair, the Roche patent series indicates that halogen substitution (particularly fluorine) on the phenyl ring is preferred for achieving combined potency and metabolic stability relative to alkoxy substitution [2]. Furthermore, the fluorine atom serves as a convenient ¹⁹F NMR handle for assessing compound integrity and quantifying concentrations in biological matrices, an analytical advantage absent in the methoxy analog.

fluorine substitution arylpyrazole SAR electronic effects metabolic stability

Recommended Research and Procurement Application Scenarios for CAS 1396854-56-0


Glycine Transporter 1 (GlyT-1) Inhibitor Screening and SAR Studies

This compound is optimally deployed as a chemical probe within GlyT-1 inhibitor screening cascades, where its 2-phenylmorpholino-phenylmethanone scaffold maps directly onto the pharmacophore disclosed in the Roche patent families (WO2006082001, US7220744) [1]. Use in [³H]glycine uptake assays with recombinant human GlyT-1 expressed in CHO cells enables comparison with literature benchmark GlyT-1 inhibitors (e.g., NFPS/ALX-5407, IC₅₀ = 2.8–3 nM) and exploration of SAR around the 4-fluorophenyl and 2-phenylmorpholino substitutions. The fluorine atom provides a built-in ¹⁹F NMR reporter for concentration verification.

Isomer-Specific Analytical Method Development and Quality Control

The constitutional isomerism with lerzeparib (CAS 2459693-01-5, same molecular formula C₂₁H₂₀FN₃O₂, MW 365.4) makes CAS 1396854-56-0 an ideal candidate for developing and validating HPLC, LC-MS, or ¹⁹F NMR methods that discriminate between isomeric research compounds [2]. Procurement of both isomers as reference standards enables robust identity and purity assays, critical for laboratories sourcing from multiple vendors.

Regioisomeric Selectivity Profiling Across GlyT-1 and CK1δ

Because a closely related regioisomer series (pyrazole 4-position attachment) targets CK1δ kinase (PDB 4KBK; Liu et al., J. Med. Chem. 2013) [3], CAS 1396854-56-0 can be used in counter-screening panels to establish the selectivity window between glycine transporter inhibition and casein kinase inhibition. This is particularly relevant for CNS drug discovery programs where off-target kinase activity must be excluded.

Fluorinated Probe for In Vitro Metabolic Stability Assessment

The 4-fluorophenyl substituent on the pyrazole ring enables comparative metabolic stability studies against non-fluorinated or methoxy-substituted analogs in hepatocyte or microsomal incubation assays. The fluorine atom blocks CYP450-mediated para-hydroxylation, predicted to extend half-life relative to the 4-methoxy analog, and facilitates LC-MS/MS bioanalysis via the distinctive fluorine isotopic pattern [4].

Quote Request

Request a Quote for (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-phenylmorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.